molecular formula C8H13NO3 B6284848 methyl 2-(5-oxopyrrolidin-2-yl)propanoate CAS No. 1824564-91-1

methyl 2-(5-oxopyrrolidin-2-yl)propanoate

Cat. No.: B6284848
CAS No.: 1824564-91-1
M. Wt: 171.19 g/mol
InChI Key: YYEXMUINRPBAPZ-UHFFFAOYSA-N
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Description

Methyl 2-(5-oxopyrrolidin-2-yl)propanoate is a chemical compound with the molecular formula C8H13NO3 and a molecular weight of 171.2 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(5-oxopyrrolidin-2-yl)propanoate can be synthesized through several synthetic routes. One common method involves the reaction of 2-pyrrolidinone with methyl acrylate under basic conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate and is carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-oxopyrrolidin-2-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The ester group in this compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form amides or thioesters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or primary amines in the presence of a catalyst like triethylamine.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Amides or thioesters.

Scientific Research Applications

Methyl 2-(5-oxopyrrolidin-2-yl)propanoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-(5-oxopyrrolidin-2-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A versatile scaffold used in drug discovery for its biological activity.

    Pyrrolizine: Known for its pharmacological properties.

    Pyrrolidinone: Used in the synthesis of various bioactive molecules.

Uniqueness

Methyl 2-(5-oxopyrrolidin-2-yl)propanoate is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity.

Properties

IUPAC Name

methyl 2-(5-oxopyrrolidin-2-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-5(8(11)12-2)6-3-4-7(10)9-6/h5-6H,3-4H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYEXMUINRPBAPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC(=O)N1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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